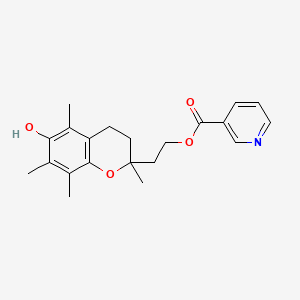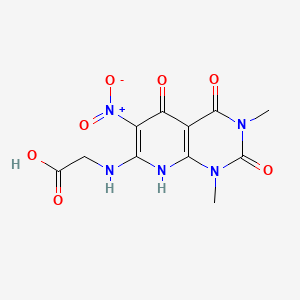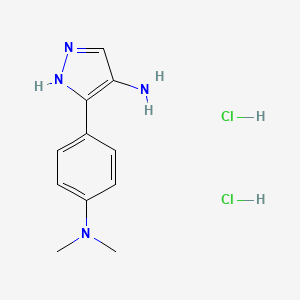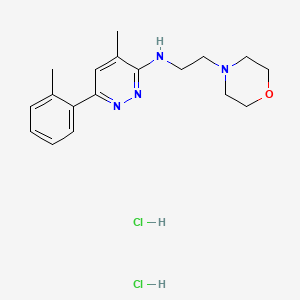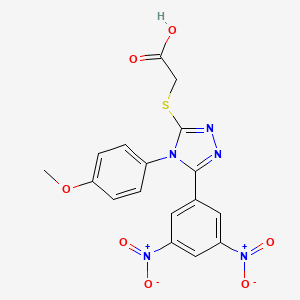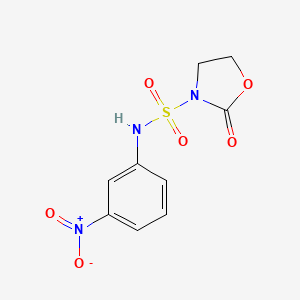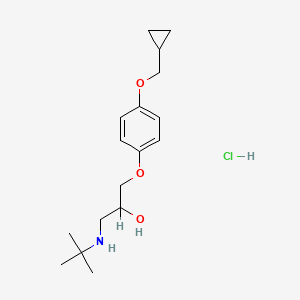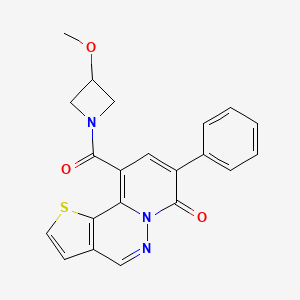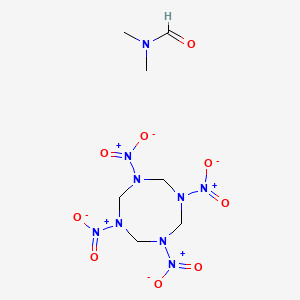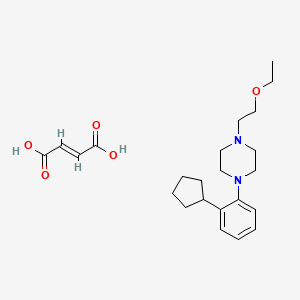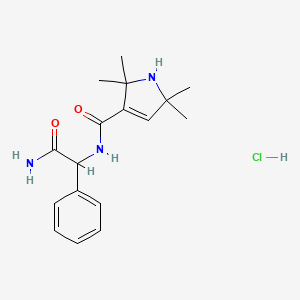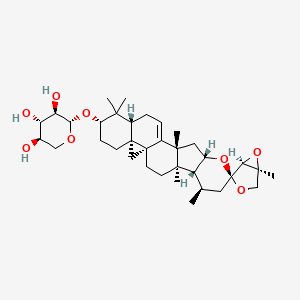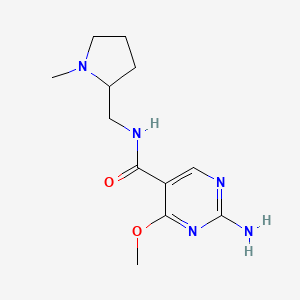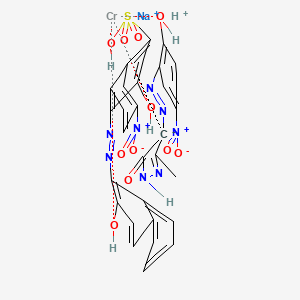
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is a complex organic compound with a molecular formula of C32H19CrN8O11S.2Na . This compound is known for its intricate structure, which includes azo groups, nitro groups, and chromate ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compounds with chromate salts under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The azo groups can undergo substitution reactions, where the aromatic rings are replaced by other substituents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is utilized in various scientific research fields:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Biology: The compound’s chromate component is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the dye industry for coloring textiles and other materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The chromate ion can form complexes with various biomolecules, altering their function and activity. The azo groups can also participate in electron transfer reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and chromate complexes. For example:
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato)chromate .
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonato)chromate .
These compounds share similar structural features but differ in their specific substituents and molecular weights. The unique combination of functional groups in sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) makes it particularly valuable for specific research applications.
Eigenschaften
CAS-Nummer |
85865-89-0 |
|---|---|
Molekularformel |
C30H22CrN8NaO11S+ |
Molekulargewicht |
777.6 g/mol |
IUPAC-Name |
sodium;chromium;hydron;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1H-pyrazol-4-id-5-one |
InChI |
InChI=1S/C20H13N3O7S.C10H8N5O4.Cr.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;1-5-9(10(17)14-11-5)13-12-7-4-6(15(18)19)2-3-8(7)16;;/h1-10,24-25H,(H,28,29,30);2-4,16H,1H3,(H,14,17);;/q;-1;;+1/p+1 |
InChI-Schlüssel |
KRAHQUSLIAFVKK-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



